硝基黄

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

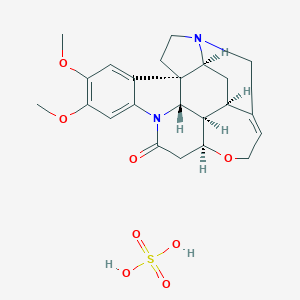

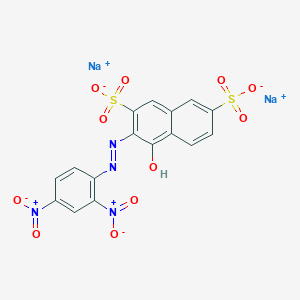

吩那嗪,也称为硝基嗪,是一种常用于医疗应用的 pH 指示剂染料。它比石蕊更灵敏,并在 4.5 到 7.5 的范围内指示 pH 值。 该化合物通常以其二钠盐形式使用 .

科学研究应用

吩那嗪在科学研究中具有广泛的应用,包括:

化学: 用作各种化学反应和过程中的 pH 指示剂。

生物学: 用于生物测定以确定生物流体的 pH 值。

医学: 用于医学诊断以测试体液的 pH 值,特别是在妇产科中检测胎膜早破。

作用机制

吩那嗪通过改变颜色以响应 pH 值的变化来发挥作用。所涉及的分子靶标包括溶液中的氢离子 (H+),它们与吩那嗪分子相互作用,导致它们的电子结构发生变化,从而导致颜色变化。 这种机制使吩那嗪能够在规定的范围内准确地指示 pH 值 .

类似化合物:

吩噻嗪: 主要用于精神药理学,并具有抗精神病作用。

菲: 一种多环芳烃,在有机合成和材料科学中得到应用。

硝基嗪黄: 另一种具有类似颜色变化机制的 pH 指示剂。

独特性: 吩那嗪在其灵敏度和特异性方面是独一无二的,可以检测 4.5 到 7.5 范围内的 pH 值。 与其他 pH 指示剂不同,它提供清晰而明显的颜色变化,使其在医疗和工业应用中高度可靠 .

生化分析

Biochemical Properties

Nitrazine Yellow plays a crucial role in biochemical reactions due to its pH indicating properties . It interacts with enzymes, proteins, and other biomolecules in a pH-dependent manner. The nature of these interactions is largely determined by the pH of the environment, which influences the protonation state of Nitrazine Yellow and the biomolecules it interacts with .

Cellular Effects

The effects of Nitrazine Yellow on cells and cellular processes are primarily related to its ability to indicate pH changes . Changes in cellular pH can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitrazine Yellow exerts its effects at the molecular level through its pH indicating properties . It does not directly bind to biomolecules or influence enzyme activity or gene expression. Instead, it changes color in response to pH changes, providing a visual indication of the pH of the environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nitrazine Yellow can change over time due to factors such as pH changes in the environment . Information on the stability and degradation of Nitrazine Yellow is currently limited .

Dosage Effects in Animal Models

The effects of Nitrazine Yellow in animal models are primarily related to its pH indicating properties . The specific effects can vary depending on the dosage and the pH of the environment .

Metabolic Pathways

It does not interact with enzymes or cofactors, nor does it influence metabolic flux or metabolite levels .

Transport and Distribution

Nitrazine Yellow is distributed within cells and tissues based on the pH of the environment . It does not interact with transporters or binding proteins, nor does it have any known effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Nitrazine Yellow is determined by the pH of the environment . It does not contain any targeting signals or undergo any post-translational modifications that direct it to specific compartments or organelles .

准备方法

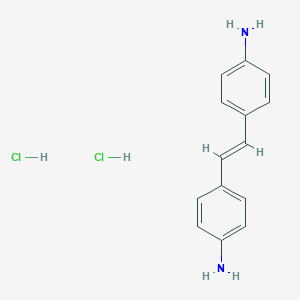

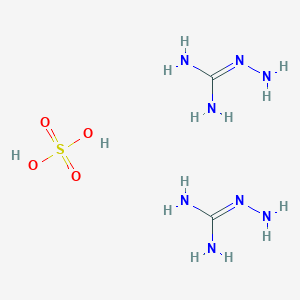

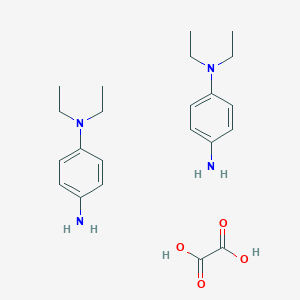

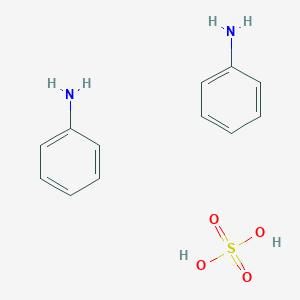

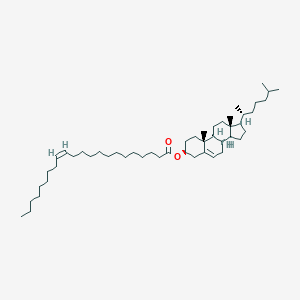

合成路线和反应条件: 吩那嗪是通过一系列化学反应合成的,这些反应涉及 2,4-二硝基苯肼与 4-氧萘-2,7-二磺酸的缩合。反应条件通常涉及酸性或碱性催化剂以促进缩合过程。

工业生产方法: 在工业环境中,吩那嗪是使用自动化化学反应器大量生产的。该过程涉及精确控制温度、pH 值和反应时间,以确保最终产品的高产率和纯度。 二钠盐形式因其稳定性和在各种应用中的易用性而经常被采用 .

化学反应分析

反应类型: 吩那嗪经历几种类型的化学反应,包括:

氧化: 吩那嗪可以氧化形成各种氧化衍生物。

还原: 该化合物可以还原形成肼衍生物。

取代: 吩那嗪可以发生取代反应,特别是在强亲核试剂存在的情况下。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 通常使用氢氧化钠和氰化钾等强亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物包括各种氧化和还原衍生物,以及取代的吩那嗪化合物 .

相似化合物的比较

Phenothiazine: Used primarily in psychopharmacology and exhibits antipsychotic properties.

Phenanthrene: A polycyclic aromatic hydrocarbon with applications in organic synthesis and materials science.

Nitrazine Yellow: Another pH indicator with a similar color change mechanism.

Uniqueness: Phenaphthazine is unique in its sensitivity and specificity for pH detection in the range of 4.5 to 7.5. Unlike other pH indicators, it provides clear and distinct color changes, making it highly reliable for medical and industrial applications .

属性

CAS 编号 |

5423-07-4 |

|---|---|

分子式 |

C16H10N4NaO11S2 |

分子量 |

521.4 g/mol |

IUPAC 名称 |

disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H10N4O11S2.Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;/h1-7,21H,(H,26,27,28)(H,29,30,31); |

InChI 键 |

XJSYVHZVKKKVIQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

5423-07-4 |

Pictograms |

Irritant |

相关CAS编号 |

1716-22-9 (Parent) |

同义词 |

2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid 2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid, disodium salt 3,6-naphthalenedisulfonic acid, 2-((2,4-dinitrophenyl)azo)-1-hydroxy DNPNS nitrazine paper nitrazine yellow nitrazine yellow, disodium salt phenaphthazine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。